(2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid

Description

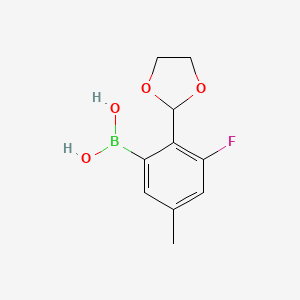

(2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid (C₁₀H₁₂BFO₄) is a boronic acid derivative featuring a phenyl ring substituted with a 1,3-dioxolane ring (at position 2), fluorine (position 3), methyl (position 5), and a boronic acid group. Key properties include:

Properties

Molecular Formula |

C10H12BFO4 |

|---|---|

Molecular Weight |

226.01 g/mol |

IUPAC Name |

[2-(1,3-dioxolan-2-yl)-3-fluoro-5-methylphenyl]boronic acid |

InChI |

InChI=1S/C10H12BFO4/c1-6-4-7(11(13)14)9(8(12)5-6)10-15-2-3-16-10/h4-5,10,13-14H,2-3H2,1H3 |

InChI Key |

ZSJBKENROXJTDZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1C2OCCO2)F)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature during lithiation | -78 °C to 0 °C | Low temperature prevents side reactions and decomposition |

| Reaction time for lithiation | 3–12 hours | Ensures complete metal-halogen exchange |

| Boronation temperature | 0 °C to room temperature | Gradual warming promotes efficient boronate formation |

| Workup pH | 5–6 | Mild acidification hydrolyzes boronate esters to boronic acid |

| Solvents | THF, diglyme, ethyl acetate, n-hexane | Inert solvents preferred to avoid side reactions |

Characterization Data

- Molecular Formula: C10H12BFO4

- Molecular Weight: Approximately 233.98 g/mol

- Physical State: Colorless solid or oil depending on purification

- NMR Spectroscopy: Characteristic signals for aromatic protons, methyl groups, dioxolane ring protons, and boronic acid hydroxyl protons

- IR Spectroscopy: Broad absorption near 3000 cm⁻¹ (OH), characteristic boronic acid B–O stretches around 1300–1200 cm⁻¹

- HPLC Purity: >98%

- Melting Point: Typically around 194–195 °C (if crystalline)

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling with Lithiation and Boronation | Aryl bromide, n-Butyllithium, Triisopropyl borate, Acid workup | -78 °C to RT, inert atmosphere, 12+ hours | 70–78 | High purity, well-established, scalable | Requires low temperature, air/moisture sensitive reagents |

| Bis(allyl)borane Route (Patent) | Sodium borohydride, Diene, Oxidants, Alkene/Alkyne substrates | 0–50 °C, inert solvents, single vessel | 55–77 (varies by substrate) | Single vessel, avoids isolation of boronic acid | More complex reagents, less common for this specific compound |

| Electrophilic Aromatic Substitution + Protection | Various halogenated aromatics, protecting groups | Multi-step, requires careful protection/deprotection | Variable | Enables functional group tolerance | Multi-step, time-consuming |

Chemical Reactions Analysis

Types of Reactions: (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid are used under acidic or basic conditions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron compounds.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: In organic synthesis, (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .

Biology and Medicine: Its boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds .

Industry: In the materials science industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is particularly relevant in the inhibition of enzymes that contain serine or threonine residues in their active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Functional Group Analysis

The compound is compared to two analogs with 1,3-dioxolane moieties (Table 1):

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid | C₁₀H₁₂BFO₄ | 226.01* | N/A | 3-F, 5-CH₃, 1,3-dioxolane |

| (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid | C₈H₁₀BNO₄ | 194.98 | 1072952-38-5 | Pyridine ring, 1,3-dioxolane |

| (3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)-phenyl)boronic acid | C₁₀H₁₀BF₃O₄ | 262.00 | 1072946-51-0 | 5-CF₃, 1,3-dioxolane |

*Calculated molecular weight based on formula.

Key Observations:

- Electronic Effects : The target compound’s fluorine (electron-withdrawing) and methyl (electron-donating) groups create a balanced electronic profile. In contrast, the trifluoromethyl group in the third compound is strongly electron-withdrawing, which may reduce reactivity in cross-coupling reactions compared to the target compound .

Physicochemical Properties and Stability

- Solubility: The dioxolane ring in the target compound likely improves aqueous solubility compared to non-heterocyclic boronic acids (e.g., naphthalen-2-yl boronic acid in ). However, the trifluoromethyl analog (third compound) may exhibit lower solubility due to increased lipophilicity .

- Stability : Boronic acids with protecting groups (e.g., dioxolane) are less prone to hydrolysis than unprotected analogs. The target compound’s storage at 4–8°C aligns with typical boronic acid handling protocols .

Biological Activity

The compound (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug design and development. This article will explore the biological activity of this specific compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Formula

- Chemical Formula : C11H12BFO3

- Molecular Weight : 233.98 g/mol

Structural Characteristics

The compound features a dioxolane ring, a fluorinated phenyl group, and a boronic acid functional group. These structural components contribute to its reactivity and biological interactions.

- Enzyme Inhibition : Boronic acids are known to inhibit various enzymes, particularly serine proteases. The presence of the boron atom allows for the formation of stable complexes with enzyme active sites, thereby inhibiting their activity.

- Cellular Interactions : The compound may interact with cellular proteins through hydrogen bonding and other non-covalent interactions, potentially influencing signaling pathways related to cell growth and apoptosis.

- Anticancer Activity : Similar boronic acid derivatives have shown promise in cancer therapy by targeting proteasome activity, leading to the induction of apoptosis in cancer cells .

Therapeutic Applications

- Cancer Treatment : Boron-containing compounds are being explored as proteasome inhibitors in various cancers, including multiple myeloma and solid tumors. The ability of these compounds to disrupt protein degradation pathways is a key area of research.

- Antimicrobial Properties : Some studies suggest that boronic acids can exhibit antifungal and antibacterial activities, making them candidates for new antimicrobial agents .

Study 1: Anticancer Activity

A study investigating the effects of boronic acid derivatives on cancer cell lines demonstrated that compounds similar to this compound inhibited cell proliferation and induced apoptosis in various cancer models. The mechanism was attributed to the inhibition of proteasome activity and subsequent accumulation of pro-apoptotic factors .

Study 2: Enzyme Inhibition

Research on enzyme inhibitors has shown that boronic acids can effectively inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition is particularly relevant for diabetes management as it enhances insulin secretion .

Comparative Analysis of Boronic Acids

| Compound Name | Biological Activity | Therapeutic Use |

|---|---|---|

| Velcade (Bortezomib) | Proteasome inhibition | Multiple myeloma |

| Talabostat | DPP-IV inhibition | Cancer immunotherapy |

| This compound | Potential enzyme inhibition | Anticancer/antimicrobial |

Q & A

Q. What synthetic strategies are effective for introducing the 1,3-dioxolane-protected diol moiety into arylboronic acids?

The 1,3-dioxolane group is typically introduced via acid-catalyzed protection of vicinal diols using ketones or aldehydes (e.g., acetone or formaldehyde). For the target compound, a pre-functionalized diol intermediate may undergo cyclization with an appropriate carbonyl reagent before boronation. Alternatively, Suzuki-Miyaura coupling using a dioxolane-containing aryl halide and a boronic acid precursor can be employed. A related structure, (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid (CAS 1072952-38-5), exemplifies this approach, where the dioxolane ring stabilizes reactive hydroxyl groups during cross-coupling .

Q. How can the purity and stability of this boronic acid derivative be optimized during storage?

Boronic acids are prone to protodeboronation and oxidation. Storage at 0–6°C under inert atmosphere (argon/nitrogen) is recommended, as seen in protocols for 2-fluoro-5-hydroxymethylphenylboronic acid . Lyophilization or stabilization with pinacol (forming boronate esters) improves shelf life. Purity should be verified via HPLC (>97% by HPLC) and B/F NMR to detect hydrolytic byproducts .

Q. What analytical techniques are critical for characterizing structural isomers in fluoro-substituted arylboronic acids?

High-resolution mass spectrometry (HRMS) confirms molecular formula, while F NMR distinguishes regioisomers based on fluorine chemical shifts. For example, 3-fluoro-4-hydroxyphenylboronic acid (CAS 182344-14-5) exhibits distinct F signals at δ −112 ppm vs. −118 ppm for para-substituted analogs . X-ray crystallography or 2D NOESY NMR resolves spatial arrangements of substituents like the dioxolane ring .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,3-dioxolane and fluorine substituents influence Suzuki-Miyaura coupling efficiency?

The electron-withdrawing fluorine atom enhances electrophilicity of the aryl halide coupling partner but may reduce boronic acid nucleophilicity. The dioxolane group introduces steric hindrance, requiring optimized catalysts (e.g., PdCl(dppf) with bulky ligands). Kinetic studies on analogous compounds, such as 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid, show that coupling yields drop below 70% without ligand tuning . Pre-complexation with fructose (forming 1:2 adducts) can transiently modulate boronic acid reactivity .

Q. What strategies mitigate protodeboronation in aqueous reaction media for this compound?

Protodeboronation is pH-dependent and accelerated by protic solvents. Using buffered conditions (pH 7–9) and low temperatures (0–10°C) minimizes decomposition. For instance, polyurea-encapsulated palladium catalysts enable coupling in aqueous micellar systems while stabilizing the boronic acid . Adding chelating agents (e.g., EDTA) sequesters metal impurities that catalyze degradation .

Q. How can computational modeling predict the impact of the 3-fluoro-5-methyl substitution on binding affinity in biochemical assays?

Density functional theory (DFT) calculations reveal that the fluorine atom’s electronegativity increases the boronic acid’s Lewis acidity, enhancing interactions with diol-containing biomolecules (e.g., saccharides). Molecular docking of analogs like [2-(benzyloxy)-4-fluorophenyl]boronic acid into protein active sites shows that methyl groups at the 5-position improve hydrophobic contacts, while fluorine optimizes hydrogen bonding .

Methodological Tables

Table 1. Key Synthetic Intermediates for Analogous Boronic Acids

Table 2. Stability Benchmarks for Boronic Acids

| Condition | Degradation Rate (t) | Stabilization Strategy | Evidence Source |

|---|---|---|---|

| Ambient moisture | 24–48 hours | Pinacol stabilization | |

| Aqueous pH 7.4, 25°C | 6–12 hours | Buffered micellar catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.